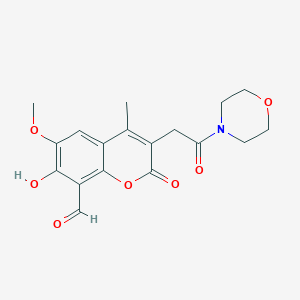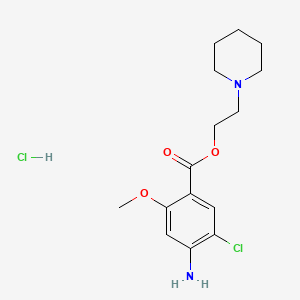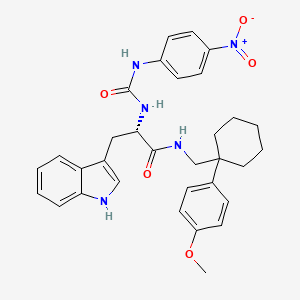
MNI-136
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MNI-136 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Overview of MNI-136 in Nuclear Data and Isotope Research
The application of this compound is prominently featured in nuclear data sheets and isotope research. A key focus has been on the revision of nuclear data sheets for isotopes like A = 136 and A = 137, which includes this compound. These revisions are based on experimental data and involve detailed level schemes and discussions for Jπ-assignments. Continued experimental activity in this area indicates the relevance of this compound in nuclear research, particularly in the study of isotopes like 137I, 137Ce, 137Nd, and 137Pm (Bunting, 1975).
Environmental Impact and Detection Methods
Research has also been conducted on the environmental impact of radionuclides like 137Cs, which relates to this compound through its formation in nuclear activities. Techniques for detecting such radionuclides, including 135Cs and 137Cs, have been developed, focusing on mass spectrometric techniques and the challenges in removing interferences for accurate measurements (Russell, Croudace, & Warwick, 2015).
Technological Applications in Aerothermodynamics
The application of this compound extends to aerothermodynamic flight prediction tools. A NATO Research and Technology Organization Task Group (AVT-136) focused on assessing critical aerothermodynamic flight phenomena through ground test and numerical simulation. This included a range of scientific topic areas, demonstrating the versatility of this compound in various technological applications (Schmisseur & Erbland, 2012).
Decontamination and Radioisotope Research
Studies on the decontamination of 137Cs from building material surfaces have relevance to this compound, showcasing its role in public safety and environmental protection. This research evaluates materials and technologies for radioactive material removal, indicating the significance of this compound in handling nuclear contaminants (Yaar et al., 2017).
Open Science Movement at MNI
The Montreal Neurological Institute (MNI) embraces the open-science movement, which aligns with this compound research principles. This involves making all results and data freely available, emphasizing transparency and collaboration in neuroscience research, which can be extrapolated to this compound research for broader scientific benefit (Owens, 2016).
Nuclear Reactions and Irradiation Studies
Research on nuclear reactions and irradiation studies, such as the capture cross-section of 135Cs and its relevance to 136Cs, has implications for understanding the properties of this compound in nuclear physics (Nakamura et al., 2019). Additionally, the comparison of X-ray and 137Cs irradiators in biological applications highlights the role of this compound in medical and biological research (Murphy & Kamen, 2019).
Multifunction Neutron Irradiator (MNI)
The Multifunction Neutron Irradiator (MNI) is a small-type neutron source reactor designed for studying Boron Neutron Capture Therapy (BNCT) for brain glioblastoma and other uses in neutron technology. This reflects the direct application of this compound in medical and technological research (Zhou & Li, 1994).
Eigenschaften
CAS-Nummer |
946619-20-1 |
|---|---|
Molekularformel |
C21H16BrN3O |
Molekulargewicht |
406.28 |
IUPAC-Name |
8-bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)/b24-18+ |
InChI-Schlüssel |
BLAQAVITPVXJJS-HKOYGPOVSA-N |
SMILES |
O=C1NC2=CC=C(Br)C=C2/N=C(C3=CC=CC(C4=CC=NC=C4)=C3)\CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MNI-136; MNI 136; MNI136. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)
![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)

![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)